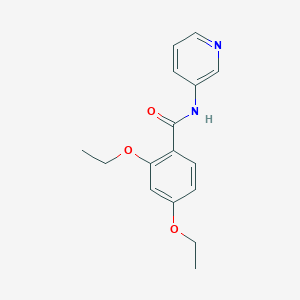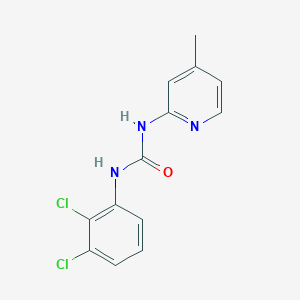![molecular formula C17H21NO3 B5376502 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as PHCCC, is a synthetic compound that belongs to the class of bicyclic compounds. It has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
科学研究应用
PHCCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been shown to selectively activate the mGlu4 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. PHCCC has also been found to enhance the activity of GABAergic interneurons, which play a crucial role in the regulation of neuronal excitability and the maintenance of network stability.
作用机制
PHCCC selectively activates the mGlu4 receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of the mGlu4 receptor by PHCCC leads to the inhibition of presynaptic glutamate release, resulting in a decrease in excitatory neurotransmission. PHCCC also enhances the activity of GABAergic interneurons, which play a crucial role in the regulation of neuronal excitability and the maintenance of network stability.
Biochemical and Physiological Effects:
PHCCC has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA, an inhibitory neurotransmitter, in the prefrontal cortex. This leads to a decrease in excitatory neurotransmission, which may be beneficial in the treatment of anxiety and depression. PHCCC has also been found to increase the activity of GABAergic interneurons, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of PHCCC is its selectivity for the mGlu4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of PHCCC is its relatively low potency, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective mGlu4 receptor agonists, which may have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of PHCCC on neuronal function and behavior. Finally, the potential use of PHCCC in combination with other drugs for the treatment of neurological disorders is an area that warrants further investigation.
In conclusion, PHCCC is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. It selectively activates the mGlu4 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. PHCCC has been found to have a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several potential future directions for research on PHCCC, including the development of more potent and selective mGlu4 receptor agonists and the investigation of its long-term effects on neuronal function and behavior.
合成方法
PHCCC can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with acetic anhydride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with maleic anhydride to form PHCCC.
属性
IUPAC Name |
3-(2-phenylethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(18-9-8-11-4-2-1-3-5-11)14-12-6-7-13(10-12)15(14)17(20)21/h1-5,12-15H,6-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECMOWJZQPCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5376459.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]methyl}-3-isopropylisoxazole](/img/structure/B5376464.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)

![(2R*,3S*,6R*)-3-phenyl-5-[4-(1H-pyrazol-4-yl)butanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5376487.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)